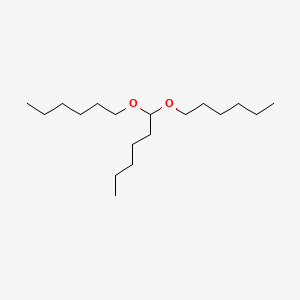

Hexanal dihexyl acetal

Description

Properties

IUPAC Name |

1,1-dihexoxyhexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O2/c1-4-7-10-13-16-19-18(15-12-9-6-3)20-17-14-11-8-5-2/h18H,4-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMIQGJXDPTFJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(CCCCC)OCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187353 | |

| Record name | Hexanal dihexyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless liquid; Mild, green, grassy aroma | |

| Record name | Hexanal dihexyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1716/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in organic solvents, Soluble (in ethanol) | |

| Record name | Hexanal dihexyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1716/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.838-0.844 | |

| Record name | Hexanal dihexyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1716/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

33673-65-3 | |

| Record name | 1,1-Bis(hexyloxy)hexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33673-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanal dihexyl acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033673653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanal dihexyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-bis(hexyloxy)hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXANAL DIHEXYL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89PUE1O508 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexanal dihexyl acetal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for Hexanal Dihexyl Acetal

Direct Acetalization Reactions of Hexanal (B45976)

Direct acetalization involves the formation of the acetal (B89532) from its constituent carbonyl compound and alcohol.

The synthesis of hexanal dihexyl acetal is fundamentally a condensation reaction between one equivalent of hexanal and two equivalents of 1-hexanol (B41254). google.comlibguides.com This reaction is acid-catalyzed and reversible, producing water as a byproduct. libguides.comnih.gov The process proceeds through the formation of a hemiacetal intermediate, which then reacts with a second molecule of the alcohol. acs.orgresearchgate.net

C₅H₁₁CHO + 2 C₆H₁₃OH ⇌ C₅H₁₁CH(OC₆H₁₃)₂ + H₂O (Hexanal) + (1-Hexanol) ⇌ (this compound) + (Water)

To ensure a high yield of the acetal product, the equilibrium must be shifted to the right. This is typically achieved by removing the water as it is formed during the reaction, commonly through azeotropic distillation with a suitable solvent in a Dean-Stark apparatus. google.comscielo.br

While the theoretical stoichiometry for the reaction is a 1:2 molar ratio of hexanal to hexanol, practical syntheses often employ an excess of the alcohol to drive the reaction equilibrium toward the formation of the acetal product. libguides.comscielo.br In a study on the acetalization of hexanal with a structurally similar alcohol (2-ethyl-hexanol), a hexanal-to-alcohol molar ratio of 1:8 was used to achieve high conversion rates. scielo.brresearchgate.net

The amount of catalyst used is another critical parameter for optimization. Research shows that very low catalyst loadings, such as 0.1 mol%, can effectively promote acetalization. nih.gov However, the conversion rate can often be improved by adjusting the catalyst amount. In the synthesis of a related hexanal acetal, increasing the quantity of a solid acid catalyst demonstrated a direct positive effect on the conversion of hexanal, as detailed in the table below.

Table 1: Effect of Catalyst Loading on Hexanal Conversion in a Related Acetal Synthesis

| Entry | Catalyst (Amberlyst 35) Loading (g) | Hexanal Conversion (%) after 1 hour |

|---|---|---|

| 1 | 0.05 | 62 |

| 2 | 0.10 | 84 |

| 3 | 0.15 | 88 |

Data derived from a study on the acetalization of hexanal with 2-ethyl-hexanol at 60°C. scielo.brresearchgate.net

It is important to note that an excessive amount of acid catalyst can be detrimental, potentially leading to decreased nucleophilicity of the alcohol and promoting the reverse hydrolysis reaction. nih.gov

Catalytic Strategies in this compound Synthesis

Catalysis is essential for the practical synthesis of acetals. Homogeneous acid catalysis represents the traditional and most direct method for producing this compound.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a conventional approach for acetal production. ymerdigital.comresearchgate.net

Strong mineral acids such as sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are frequently employed as catalysts for the formation of acetals. google.comresearchgate.net The catalytic cycle begins with the protonation of the carbonyl oxygen of hexanal by the acid. researchgate.netscielo.br This step increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by a molecule of hexanol. While effective, these strong, corrosive acids present challenges related to equipment corrosion and their separation from the final product mixture. scielo.brresearchgate.net

p-Toluenesulfonic acid (p-TsOH) is a widely used organic acid catalyst in acetal synthesis. google.comscielo.br As a solid, it is often easier to handle than liquid mineral acids and possesses a strong acidity (pKa ≈ -2) sufficient to effectively catalyze the reaction. libguides.com Studies focused on the synthesis of alkyl acetals from hexanal have confirmed the efficacy of p-TsOH. scielo.br Research on the reaction of hexanal with a related alcohol using p-TsOH under mild conditions yielded excellent results, highlighting the utility of this catalyst.

Table 2: Research Findings for Homogeneous Catalysis in a Related Hexanal Acetalization

| Catalyst | Reactants | Molar Ratio (Aldehyde:Alcohol) | Temperature (°C) | Yield of Acetal (%) |

|---|---|---|---|---|

| p-Toluenesulfonic Acid | Hexanal, 2-Ethyl-hexanol | 1:8 | 60 | >90 |

Data from a study on the acetalization of hexanal with 2-ethyl-hexanol. scielo.brresearchgate.net

Green Chemistry Approaches in Acetal Synthesis

Development of Recyclable Catalytic Systems

A significant advancement in the synthesis of acetals lies in the development of heterogeneous catalysts, which offer advantages over traditional homogeneous acid catalysts like p-toluenesulfonic acid or mineral acids. scielo.br Homogeneous catalysts are often corrosive, toxic, and difficult to separate from the reaction mixture, leading to environmental concerns and complex work-up procedures. scielo.br Heterogeneous systems, by contrast, are easily recoverable, promote high product purity, and can be recycled, aligning with the principles of green chemistry. scielo.br

Research into the acetalization of hexanal with various alcohols has highlighted the efficacy of solid acid catalysts. For instance, niobium phosphate (B84403) and the ion exchange resin Amberlyst 35 have been successfully evaluated for the acetalization of hexanal. scielo.brresearchgate.net Studies have demonstrated that niobium phosphate, in particular, can be reused without a significant loss in its catalytic activity, maintaining high yields of the corresponding acetal. scielo.brresearchgate.net In one study, the reuse of niobium phosphate calcined at 300°C for the acetalization of hexanal with 2-ethyl-hexanol still resulted in an 84% conversion after the fifth cycle. researchgate.net The initial reaction achieved a 98% yield of the acetal within one hour at 60°C. researchgate.net

Other solid acid catalysts explored for acetalization reactions, which could be applicable to the synthesis of this compound, include zeolites, clays (B1170129), and mesoporous aluminosilicates. scielo.brresearchgate.net

Table 1: Performance of Recyclable Solid Acid Catalysts in the Acetalization of Hexanal

This table summarizes findings from the acetalization of hexanal with 2-ethyl-hexanol, a reaction analogous to the synthesis of this compound.

| Catalyst | Reaction Temperature (°C) | Reaction Time | Conversion/Yield | Recyclability | Reference |

| Niobium Phosphate | 60 | 1 h | 98% Yield | Retains 84% conversion after 5 cycles | researchgate.net |

| Amberlyst 35 | 60 | 3 h | >90% Yield | Not specified | scielo.brresearchgate.net |

| Ce³⁺-exchanged Montmorillonite (B579905) | Various | Various | Effective for acetalization | Implied | researchgate.net |

Photochemical Catalysis in Acetalization

Photochemical methods represent a modern and green alternative for acetal synthesis, often proceeding under mild and neutral conditions. rsc.orgorganic-chemistry.org This approach utilizes light to activate a photocatalyst, which then facilitates the acetalization reaction. nih.gov A key advantage is the avoidance of harsh acidic conditions that can be detrimental to sensitive functional groups within a molecule. organic-chemistry.org

Several photocatalytic systems have been developed for the acetalization of a broad range of aliphatic and aromatic aldehydes. rsc.orgorganic-chemistry.org For example, Eosin Y, an organic dye, has been employed as a photocatalyst under visible light irradiation to convert aldehydes to their corresponding acetals in good to excellent yields. organic-chemistry.org This method is highly chemoselective, as ketones remain unreacted under the same conditions. organic-chemistry.org

Another notable system employs Schreiner's thiourea (B124793) as an organocatalyst under irradiation from common household lamps. rsc.orgrsc.org This protocol has been successful in converting various aldehydes into acetals in good to high yields (36–96%). rsc.orgrsc.org Mechanistic studies suggest that the reaction involves the in-situ generation of a catalytic species upon light irradiation. nih.gov

Table 2: Comparison of Photochemical Systems for Aldehyde Acetalization

This table outlines general photochemical methods applicable to the synthesis of acetals from aldehydes like hexanal.

| Photocatalyst | Light Source | Conditions | Substrate Scope | Key Features | Reference |

| Eosin Y | Visible Light (LED) | Neutral, room temp. | Aromatic, heteroaromatic, aliphatic aldehydes | Mild, cost-effective, chemoselective for aldehydes over ketones | organic-chemistry.org |

| Schreiner's Thiourea | Household Lamps | Mild, inexpensive | Aromatic and aliphatic aldehydes | Green protocol, organocatalyzed | rsc.orgrsc.org |

| Chloranil (CA) | Not specified | Methanol | Aldehydes and ketones | In-situ generation of photocatalyst (TCHQ) | nih.gov |

Exploration of Transacetalization Routes to this compound

Transacetalization is a valuable method for synthesizing different acetals from a pre-existing one. This process involves reacting an acetal with a different alcohol in the presence of an acid catalyst, resulting in the exchange of the alkoxy groups. This route can be particularly useful for preparing acetals from higher boiling point alcohols or when the direct acetalization is inefficient.

Research has demonstrated the feasibility of this approach in creating larger, more complex acetals. For instance, a high yield (95%) of the dioctyl acetal of 5-hydroxymethylfurfural (B1680220) (HMF) can be achieved through the transacetalization of HMF dimethyl acetal with n-octanol. researchgate.netscience.gov This two-step, one-pot process, which first forms the dimethyl acetal and then exchanges it with a longer-chain alcohol, can be extended to other alcohols containing 6 to 12 carbon atoms, affording high yields (87-98%) of the corresponding dialkyl acetals. researchgate.netscience.gov This precedent strongly supports the viability of synthesizing this compound by reacting hexanal dimethyl acetal with 1-hexanol.

Formation of this compound as a Side Product in Complex Organic Transformations

The formation of acetals is not always the intended outcome of a reaction. This compound can potentially be formed as a byproduct in complex organic transformations where both hexanal and hexanol (or other hexyl-containing alcohol precursors) are present, particularly under acidic conditions. zu.edu.pk For example, if a reaction aiming to modify another part of a molecule is carried out in a hexanol solvent and generates hexanal as an intermediate or impurity, the presence of an acid catalyst (used for the primary reaction) could inadvertently promote the formation of this compound.

In some complex reactions, such as the periodate-mediated oxidative cleavage of certain diols, aldehydes like hexanal can be generated as primary products. unipd.it If the reaction medium contains an alcohol, subsequent acetal formation can occur. While direct literature citing the formation of this compound as a side product is scarce, the fundamental principles of acetal chemistry dictate its potential to form under such coincidental conditions. hmdb.ca

Mechanistic Aspects of Hexanal Dihexyl Acetal Formation and Reactivity

Detailed Reaction Mechanisms of Acetalization

The creation of acetals from aldehydes and ketones is a pivotal reaction, often employed as a method to protect the carbonyl group during synthesis. scielo.br The generally accepted mechanism for the acid-catalyzed formation of hexanal (B45976) dihexyl acetal (B89532) from hexanal and 1-hexanol (B41254) involves several key steps.

Protonation and Nucleophilic Attack Sequences

The reaction is initiated by the protonation of the carbonyl oxygen of hexanal by an acid catalyst. numberanalytics.comchemistrysteps.com This initial step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgchemistrysteps.com An alcohol molecule, in this case, 1-hexanol, then acts as a nucleophile and attacks the activated carbonyl carbon. numberanalytics.comchemistrysteps.com This sequence of protonation followed by nucleophilic addition is a common theme in the reactions of carbonyl compounds. chemistrysteps.com

The mechanism proceeds as follows:

Protonation of the carbonyl oxygen: The acid catalyst donates a proton (H+) to the oxygen atom of the carbonyl group in hexanal. libretexts.orglibretexts.org This creates a resonance-stabilized cation, rendering the carbonyl carbon more electrophilic. numberanalytics.com

First nucleophilic attack: A molecule of 1-hexanol attacks the electrophilic carbonyl carbon. libretexts.orgnumberanalytics.com This results in the formation of a protonated hemiacetal. libretexts.orglibretexts.org

Deprotonation: A base, which can be another molecule of the alcohol or the conjugate base of the acid catalyst, removes a proton from the newly added hydroxyl group, yielding a hemiacetal intermediate and regenerating the acid catalyst. libretexts.orglibretexts.org

Protonation of the hemiacetal hydroxyl group: The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, forming a good leaving group (water). libretexts.orgpearson.com

Loss of water: The protonated hemiacetal eliminates a molecule of water to form a resonance-stabilized oxocarbenium ion. numberanalytics.comchemistrysteps.com This step is a key driving force for the reaction. numberanalytics.com

Second nucleophilic attack: A second molecule of 1-hexanol attacks the electrophilic carbon of the oxocarbenium ion. libretexts.orgnumberanalytics.com

Final deprotonation: The resulting protonated acetal is deprotonated, typically by the solvent or another alcohol molecule, to yield the final product, hexanal dihexyl acetal, and regenerate the acid catalyst. libretexts.orgyoutube.com

Role of Hemiacetal Intermediates and their Kinetic Behavior

The hemiacetal is a key intermediate in the formation of the acetal. libretexts.orglibretexts.org It is formed by the addition of one equivalent of alcohol to the aldehyde. libretexts.org While hemiacetals can sometimes be isolated, they are generally unstable and exist in equilibrium with the starting aldehyde and alcohol. pw.livemasterorganicchemistry.com The conversion of the hemiacetal to the acetal is also a reversible, acid-catalyzed process. pw.live

Thermodynamic and Kinetic Drivers Influencing Reaction Equilibrium

Acetal formation is a reversible equilibrium process. libretexts.orgmasterorganicchemistry.com To drive the reaction towards the formation of the acetal, it is common practice to remove the water that is formed as a byproduct. libretexts.orglibretexts.org This can be achieved using methods like a Dean-Stark apparatus or by adding a dehydrating agent. libretexts.orglibretexts.org Le Chatelier's principle dictates that removing a product will shift the equilibrium to the right, favoring the formation of more products. libretexts.orglibretexts.org

From a thermodynamic perspective, the reaction is often characterized by a negative entropy change (ΔS = -ve) when three molecules (one aldehyde and two alcohols) combine to form two molecules (one acetal and one water). pw.live However, the formation of the stable C-O bonds in the acetal and the removal of water can provide a sufficient enthalpic driving force. Acetalization reactions are generally exothermic. tno.nl

Kinetically, the reaction is acid-catalyzed because alcohols are weak nucleophiles and the carbonyl carbon is not sufficiently electrophilic for the reaction to proceed at a reasonable rate under neutral conditions. libretexts.orgchemistrysteps.com The acid catalyst accelerates the reaction by increasing the electrophilicity of the carbonyl carbon through protonation. libretexts.orgchemistrysteps.com

Stereochemical Considerations in Acetal Synthesis (where applicable to related systems)

While hexanal itself is achiral, stereochemical considerations become important in related systems where chiral aldehydes, alcohols, or catalysts are used. The formation of a new stereocenter at the carbonyl carbon can lead to the formation of diastereomers. The stereochemical outcome of acetal substitution reactions can be influenced by factors such as the presence of neighboring groups and stereoelectronic effects. nih.govresearchgate.net

For instance, in cyclic systems, the formation of acetals can be highly stereoselective. cdnsciencepub.com The anomeric effect, which describes the tendency of a substituent at the anomeric carbon of a pyranose ring to prefer an axial orientation, can play a significant role in determining the stereochemistry of cyclic acetals. cdnsciencepub.comresearchgate.net Computational and kinetic studies have shown that hyperconjugative effects and through-space electrostatic interactions can stabilize halogen-substituted oxocarbenium ion intermediates, influencing the stereochemical course of the reaction. nih.gov

Kinetic Studies of this compound Formation

Kinetic studies provide valuable insights into the reaction mechanism and the factors that influence the reaction rate. For the formation of this compound, the reaction rate is dependent on the concentrations of the reactants and the catalyst.

Determination of Reaction Rate Laws

The hydrolysis of acetals often follows second-order kinetics, being first-order in both the acetal and the hydronium ion concentration. acs.org Conversely, the rate of acetal formation would also be expected to depend on the concentrations of the aldehyde, the alcohol, and the acid catalyst.

A plausible rate law for the formation of this compound under acidic conditions can be expressed as:

Rate = k[Hexanal][1-Hexanol][H⁺]

Where:

[Hexanal] is the concentration of hexanal.

[1-Hexanol] is the concentration of 1-hexanol.

[H⁺] is the concentration of the acid catalyst.

k is the rate constant.

Analysis of Activation Parameters

Generally, the thermodynamics of acetal formation are not overwhelmingly favorable. The reaction involves the conversion of a carbonyl C=O bond into two C-O single bonds. youtube.com From an enthalpic standpoint, the energy of the strong carbonyl bond that is broken is not always fully compensated by the formation of the two new sigma bonds, leading to a modest enthalpy change (ΔH). youtube.com Furthermore, the reaction typically involves the combination of three molecules (one aldehyde and two alcohols) to form two molecules (one acetal and one water), resulting in a decrease in entropy (ΔS). youtube.com This negative entropy change can make the Gibbs free energy change (ΔG = ΔH - TΔS) less favorable, particularly at higher temperatures. youtube.com

To overcome these thermodynamic hurdles and drive the equilibrium towards the acetal product, the reaction is typically carried out with an acid catalyst and often involves the removal of water as it is formed. youtube.comyoutube.com The acid catalyst lowers the activation energy for the initial nucleophilic attack of the alcohol on the carbonyl carbon by protonating the carbonyl oxygen, making the carbon more electrophilic. youtube.com

Kinetic studies on related reactions provide further context. For instance, in the hydrogenation of octanal, the activation energy for the primary reaction is higher than that of competing reactions, indicating a significant energy barrier that must be overcome. researchgate.net In a study on the ketalization of glycerol (B35011) with acetone (B3395972) to form solketal, the standard molar enthalpy (ΔH⁰) was found to be -30.1 ± 1.6 kJ mol⁻¹, and the standard molar entropy (ΔS⁰) was -0.1 ± 0.01 kJ mol⁻¹ K⁻¹, highlighting the exothermic nature but also the decrease in entropy characteristic of such reactions. researchgate.net

Table 1: General Thermodynamic Considerations for Acetal Formation

| Thermodynamic Parameter | General Observation for Acetal Formation | Implication for this compound Synthesis |

|---|---|---|

| Enthalpy Change (ΔH) | Often slightly exothermic or near-neutral. youtube.com | The reaction may not be strongly driven by a large release of heat. |

| Entropy Change (ΔS) | Negative, as the number of molecules decreases. youtube.com | The reaction becomes less favorable at higher temperatures. |

| Gibbs Free Energy (ΔG) | Can be non-spontaneous without intervention. youtube.com | Requires strategies like water removal to shift the equilibrium. youtube.com |

Influence of Acid Site Strength and Distribution on Catalytic Performance

The formation of this compound is an acid-catalyzed reaction, and the performance of the catalyst is critically dependent on the strength, number, and distribution of its acid sites. researchgate.netscielo.br Both Brønsted acids (proton donors) and Lewis acids can catalyze the reaction, though Brønsted acidity is often considered central to the mechanism, which involves protonation of the carbonyl group as the initial step. scielo.brmasterorganicchemistry.com

Studies on the acetalization of hexanal with various alcohols using solid acid catalysts have demonstrated a clear correlation between catalyst acidity and activity. For example, in the reaction of hexanal with 2-ethyl-hexanol, niobium phosphate (B84403) showed significantly higher catalytic activity than the ion-exchange resin Amberlyst 35. scielo.brdatapdf.com This superior performance was attributed to the greater acid strength of the Brønsted sites on the niobium phosphate surface. scielo.br

The strength of these acid sites can be modulated. For niobium phosphate, increasing the calcination temperature from 150 °C to 300 °C resulted in a higher conversion of hexanal. researchgate.netscielo.br This enhancement is due to the removal of water from the catalyst surface, which in turn increases the strength of the acid sites. scielo.br

The concentration of acid sites also plays a crucial role. In the acetalization of glycerol with hexanal using sulfonic acid-functionalized mesoporous silica (B1680970) (SBA-15), the reaction rate was observed to increase with the amount of sulfonic acid groups up to a certain threshold. researchgate.net Beyond this point, an excess of sulfonic groups led to a decrease in activity, suggesting that an optimal distribution and density of acid sites are required for maximum efficiency. researchgate.net Similarly, increasing the catalyst loading of niobium phosphate in the reaction of hexanal with 2-ethyl-hexanol led to a higher reaction rate by increasing the total number of available Brønsted sites for protonating the hexanal. scielo.br

However, catalytic activity is not always a simple linear function of total acidity. The type of acid site (Brønsted vs. Lewis) and their accessibility are also important. In a study using various cation-exchanged montmorillonite (B579905) clays (B1170129), it was found that catalytic activity was not directly proportional to the measured acid strength and amount, indicating that the nature and distribution of the acid sites within the clay structure influenced the outcome. researchgate.net The formation of acetals as side products in other reactions, such as aldehyde hydrogenation, is also directly linked to the acidity of the catalyst supports, like the P-OH groups on alumina (B75360) phosphate (AlPO₄). researchgate.net

The influence of acid strength is also evident in studies of hexanal reactions on acidic aerosol particles. The reaction of hexanal in the presence of sulfuric acid produced different products depending on the acid concentration; hemiacetals were formed across a wide range of acid concentrations (30–96 wt%), whereas aldol (B89426) condensation products only formed at very high acid strengths (75–96 wt%). colorado.eduresearchgate.net This demonstrates that the acid site strength can direct the reaction pathway towards different products. colorado.edu

Table 2: Influence of Catalyst Type and Treatment on Hexanal Acetalization

| Catalyst | Reactants | Key Finding | Reference |

|---|---|---|---|

| Niobium Phosphate | Hexanal, 2-ethyl-hexanol | Higher activity than Amberlyst 35 due to stronger Brønsted acid sites. scielo.brdatapdf.com | scielo.br, datapdf.com |

| Niobium Phosphate | Hexanal, 2-ethyl-hexanol | Increasing calcination temperature (to 300 °C) increases acid site strength and hexanal conversion. researchgate.netscielo.br | scielo.br, researchgate.net |

| Sulfonic Acid-Functionalized SBA-15 | Hexanal, Glycerol | Reaction rate increases with the density of sulfonic acid groups up to an optimal point. researchgate.net | researchgate.net |

| Sulfuric Acid | Hexanal (gas phase) | Product formation (hemiacetal vs. aldol condensate) is dependent on acid concentration. colorado.eduresearchgate.net | colorado.edu, researchgate.net |

Catalysis Science Applied to Hexanal Dihexyl Acetal Chemistry

Emerging Catalytic Materials for Hexanal (B45976) Dihexyl Acetal (B89532) Synthesis

The synthesis of hexanal dihexyl acetal, a reaction of significant industrial interest, has traditionally relied on conventional acid catalysts. However, the pursuit of greener, more efficient, and selective chemical processes has spurred research into a new generation of catalytic materials. These emerging catalysts offer potential advantages such as improved yields, milder reaction conditions, enhanced reusability, and reduced environmental impact. This section details the research findings on several classes of novel materials being explored for the synthesis of acetals, with a focus on their applicability to the formation of this compound.

Heterogeneous Solid Acid Catalysts

The limitations of homogeneous acid catalysts, such as corrosion, toxicity, and difficulties in separation, have driven the development of solid acid catalysts. scielo.br These materials provide active sites for the reaction to occur on a solid support, simplifying catalyst recovery and recycling.

Niobium-Based Catalysts: Niobium phosphate (B84403) (NbP) has emerged as a highly effective and reusable heterogeneous catalyst for the acetalization of hexanal. scielo.brresearchgate.net Its catalytic activity is attributed to the presence of both Brønsted and Lewis acid sites on its surface. scielo.br Research on the acetalization of hexanal with 2-ethyl-hexanol, a structurally similar alcohol to n-hexanol, demonstrates the potential of this catalyst. Studies have shown that the conversion of hexanal increases with higher calcination temperatures of the niobium phosphate, with the best results achieved at 300 °C, which enhances the acid site strength by removing water. scielo.brresearchgate.net Under optimized, solvent-free conditions, niobium phosphate has achieved acetal yields above 90%. scielo.brresearchgate.net A key advantage is its reusability, showing no significant loss in catalytic activity after multiple cycles. scielo.brresearchgate.net

Ion-Exchange Resins: Sulfonic acid resins, such as Amberlyst 35, are another class of solid acids investigated for hexanal acetalization. scielo.brresearchgate.net These polymers contain sulfonic acid groups that provide strong Brønsted acidity. In the reaction between hexanal and 2-ethyl-hexanol, the reaction rate was found to increase with a higher loading of Amberlyst 35, corresponding to a greater number of available acid sites. scielo.br While effective, its performance can be influenced by factors like specific surface area and acid strength compared to other solid acids like niobium phosphate. scielo.br

The table below summarizes comparative findings for the acetalization of hexanal using these solid acid catalysts.

Table 1: Performance of Solid Acid Catalysts in Hexanal Acetalization Reaction: Hexanal + 2-Ethyl-hexanol

| Catalyst | Catalyst Loading (g) | Temperature (°C) | Reaction Time (h) | Hexanal Conversion (%) | Reference |

|---|---|---|---|---|---|

| Niobium Phosphate (calcined at 300°C) | 0.05 | 60 | 1 | ~98 | researchgate.net |

| Amberlyst 35 | 0.05 | 60 | 4 | ~90 | scielo.br |

| Amberlyst 35 | 0.10 | 60 | 4 | ~95 | scielo.br |

| Niobium Phosphate (reused) | 0.05 | 60 | 1 | ~97 | scielo.br |

Other Promising Solid Acids: Research into acetal synthesis has identified other promising solid acids that could be applied to this compound formation. These include:

Mesoporous Polymers: A mesoporous polymelamine–formaldehyde polymer has been developed as an efficient catalyst for the chemoselective acetalization of aldehydes. nih.govacs.org

Metal(IV) Phosphates: Amorphous cerium and thorium phosphates have been explored for acetal formation, demonstrating the potential of this catalyst class. researchgate.net

Modified Clays (B1170129) and Zeolites: Cation-exchanged montmorillonite (B579905) clays (e.g., with Ce³⁺, Fe³⁺, Al³⁺) and zeolites are known to catalyze acetalization reactions effectively. researchgate.net

Photocatalytic and Organocatalytic Systems

A significant advancement in sustainable chemistry is the use of light and small organic molecules to catalyze reactions. These methods often operate under ambient conditions, bypassing the need for transition metals or strong acids. rsc.org

Photocatalysts: Visible-light-mediated acetalization represents a green and efficient approach. researchgate.net Several systems have been reported for the general synthesis of acetals from aldehydes and alcohols, which are promising for the hexanal-hexanol reaction.

Graphitic Carbon Nitride (g-C₃N₄): This material has been shown to catalyze the photoacetalization of various aldehydes and alcohols in high yields using visible light under ambient conditions. nih.govacs.org

Organic Dyes: Eosin Y, a well-known organic dye, can act as a photocatalyst for the acetalization of a broad range of aldehydes, including aliphatic ones, in good to excellent yields. researchgate.net

Photo-Organocatalysts: This approach combines a small organic molecule with light to activate the aldehyde. For instance, a protocol using a simple organic molecule and inexpensive household lamps can activate aldehydes via the formation of an electron-donor-acceptor (EDA) complex, which then readily reacts with alcohols to form acetals in high yields. rsc.org This method has proven effective for linear aliphatic aldehydes, suggesting its applicability for hexanal. rsc.org

Advanced Homogeneous Catalysts

While heterogeneous systems are often preferred for ease of separation, advancements in homogeneous catalysis continue to offer high efficiency and selectivity under mild conditions.

Iridium Pincer Complexes: Tridentate proton-responsive phosphinepyridonate iridium catalysts have been developed for the selective acetalization of primary alcohols. lookchem.com This method proceeds through a formal dehydrogenative coupling reaction, offering a different mechanistic pathway than traditional acid catalysis. lookchem.com This type of catalyst could provide a highly selective route to this compound from hexanol directly, although it involves the coupling of the alcohol rather than the reaction of a pre-formed aldehyde.

The table below presents research findings on emerging catalytic systems for the synthesis of various acetals, indicating their potential for this compound production.

Table 2: Research Findings on Emerging Catalysts for Acetal Synthesis

| Catalyst Type | Specific Catalyst Example | Aldehyde Substrate | Key Finding | Reference |

|---|---|---|---|---|

| Photocatalyst | Eosin Y | Various Aromatic & Aliphatic | Good to excellent yields under visible light; chemoselective for aldehydes. | researchgate.net |

| Photo-Organocatalyst | Small Organic Molecule + Light | Various Aliphatic | High yields via EDA-complex activation; scalable process. | rsc.org |

| Solid Acid | Mesoporous Polymelamine-Formaldehyde | Various Aldehydes | Efficient catalyst for chemoselective acetalization. | nih.govacs.org |

| Homogeneous | Iridium Pincer Complex | Primary Alcohols | Selective acetalization via dehydrogenative coupling. | lookchem.com |

| Solid Acid | Niobium Phosphate | Hexanal | >90% acetal yield under mild, solvent-free conditions; reusable. | scielo.br |

The continuous development of these emerging catalytic materials holds significant promise for the future of this compound synthesis, paving the way for more sustainable and efficient industrial processes.

Advanced Characterization and Analytical Methodologies

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous identification and detailed structural analysis of Hexanal (B45976) dihexyl acetal (B89532). Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information about the molecule's atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of Hexanal dihexyl acetal by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the different types of protons in the molecule. The acetal proton (the CH group bonded to two oxygen atoms) is anticipated to appear as a triplet in the region of 4.5-5.5 ppm due to coupling with the adjacent methylene group. The protons of the methylene groups attached to the oxygen atoms (O-CH₂) are expected to resonate as triplets between 3.3 and 3.7 ppm. The remaining methylene protons of the hexyl and hexanal chains would appear as a complex multiplet in the upfield region of approximately 1.2-1.6 ppm, while the terminal methyl protons (CH₃) of all three alkyl chains would produce a triplet around 0.9 ppm.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information on the carbon skeleton of the molecule. The acetal carbon (O-CH-O) is characteristically deshielded and is expected to have a chemical shift in the range of 90-110 ppm oregonstate.edu. The carbons of the methylene groups directly bonded to oxygen (O-CH₂) would appear in the region of 60-80 ppm. The remaining aliphatic carbons of the hexyl and hexanal chains would resonate at higher field strengths, typically between 14 and 40 ppm.

A summary of the predicted ¹³C-NMR chemical shifts is presented in the table below.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Acetal Carbon (O-C H-O) | 90 - 110 |

| Methylene Carbons adjacent to Oxygen (O-C H₂) | 60 - 80 |

| Other Aliphatic Methylene Carbons | 14 - 40 |

| Terminal Methyl Carbons | ~14 |

Note: The exact chemical shifts can be influenced by the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to deduce the fragmentation pattern of this compound, which aids in its structural confirmation. nih.gov Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation pathways.

The molecular ion peak [M]⁺, corresponding to the molecular weight of this compound (C₁₈H₃₈O₂), would be observed at m/z 286.5. However, this peak may be weak or absent in some cases. The fragmentation of acetals is often initiated by the cleavage of the C-O bond or the C-C bond adjacent to the oxygen atoms. Common fragmentation patterns include the loss of an alkoxy group or an alkyl group.

Key fragment ions observed in the GC-MS analysis of this compound include: nih.gov

m/z 43: Often a base peak, corresponding to the butyl fragment [C₃H₇]⁺.

m/z 85: A significant peak, likely due to the hexyl fragment [C₆H₁₃]⁺.

m/z 101: This fragment could arise from the cleavage of a hexyl group from the protonated molecule.

m/z 41 and 57: These are common aliphatic fragments.

The following table summarizes the prominent peaks observed in the mass spectrum of this compound. nih.gov

| m/z | Relative Intensity | Possible Fragment |

| 43 | 99.99 | [C₃H₇]⁺ |

| 85 | 85.09 | [C₆H₁₃]⁺ |

| 41 | 26.88 | [C₃H₅]⁺ |

| 57 | 24.25 | [C₄H₉]⁺ |

| 101 | 21.85 | [C₆H₁₃O]⁺ or loss of C₆H₁₃ from [M+H]⁺ |

Data obtained from GC-MS analysis using an EI-B instrument. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum of an acetal is characterized by the absence of a strong carbonyl (C=O) absorption band (which would be present in the starting aldehyde) and the presence of strong C-O stretching vibrations.

The key characteristic absorption bands expected in the IR spectrum of this compound are:

C-H Stretching: Strong absorptions in the range of 2850-2960 cm⁻¹ due to the stretching vibrations of the numerous C-H bonds in the alkyl chains.

C-O-C Stretching: A series of strong and characteristic bands in the fingerprint region, typically between 1050 and 1150 cm⁻¹, which are indicative of the acetal linkage (C-O-C-O-C). researchgate.net The presence of multiple strong bands in this region is a key diagnostic feature for acetals. researchgate.netrsc.org

C-H Bending: Absorptions around 1375 cm⁻¹ and 1465 cm⁻¹ corresponding to the bending vibrations of the CH₃ and CH₂ groups, respectively.

The absence of a strong absorption band around 1720-1740 cm⁻¹, which is characteristic of the C=O group of an aldehyde, confirms the successful formation of the acetal. researchgate.net

Chromatographic Analysis for Purity and Reaction Monitoring

Chromatographic techniques, particularly Gas Chromatography (GC), are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. These methods separate the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a primary method for determining the purity of volatile compounds like this compound. In a typical GC analysis, a small amount of the sample is injected into the instrument, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. The purity of the sample can be determined by calculating the area percentage of the peak corresponding to this compound in the resulting chromatogram. This technique is also invaluable for monitoring the progress of the acetal formation reaction by quantifying the disappearance of the starting materials (hexanal and hexanol) and the appearance of the product. youtube.com

Hyphenated Techniques (e.g., GC-MS)

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) provides a powerful analytical tool that combines the separation capabilities of GC with the identification power of MS. As the separated components elute from the GC column, they are directly introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for the positive identification of the main product, this compound, as well as any impurities or byproducts present in the sample. GC-MS is particularly useful for reaction monitoring, as it can identify intermediates and byproducts, providing a more complete picture of the reaction pathway. nih.govscioninstruments.com The use of headspace GC-MS can also be applied for the analysis of volatile components related to the starting materials and the product. nih.govscioninstruments.com

In Situ Spectroscopic Techniques for Mechanistic Insights

The elucidation of reaction mechanisms in real-time is crucial for understanding and optimizing the synthesis of chemical compounds such as this compound. In situ spectroscopic techniques are powerful tools for this purpose, allowing for the observation of reactants, intermediates, and products as the reaction progresses without altering the system. The formation of acetals from aldehydes and alcohols is a reversible acid-catalyzed reaction that proceeds via a hemiacetal intermediate. In situ techniques can provide valuable data on the kinetics and mechanism of this transformation.

In Situ Fourier Transform Infrared (FTIR) Spectroscopy: In situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a highly effective method for monitoring the liquid phase acetalization of hexanal. By immersing an ATR probe directly into the reaction mixture, spectra can be collected at regular intervals. This allows for the tracking of the concentration of key species. The disappearance of the characteristic C=O stretching band of hexanal (around 1730 cm⁻¹) and the appearance of C-O stretching bands associated with the acetal product (typically in the 1150-1050 cm⁻¹ region) can be quantitatively monitored. Furthermore, the transient hemiacetal intermediate, which is often difficult to isolate, can be detected, providing direct evidence for the stepwise reaction mechanism. Studies on similar aldehyde reactions have successfully used in situ FTIR to observe surface intermediates and understand the role of the catalyst in real time. researchgate.net

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is another powerful in situ technique for studying the kinetics of acetal formation. researchgate.net By conducting the reaction directly within an NMR tube, it is possible to follow the changes in the chemical environment of the protons involved. For the synthesis of this compound, one could monitor the disappearance of the aldehydic proton signal of hexanal (around 9.7 ppm) and the appearance of the characteristic acetal proton (CH(OR)₂) signal (typically between 4.5 and 5.5 ppm). researchgate.netutp.edu.my This method allows for the determination of reaction rates, equilibrium constants, and the influence of reaction conditions on the formation of the hemiacetal and acetal. researchgate.net Research on the acid-catalyzed reactions of hexanal has utilized ¹H-NMR to identify the formation of hemiacetal products in acidic aerosols, demonstrating the utility of this technique in complex environments. rsc.orgcopernicus.org

The following table summarizes how in situ spectroscopic techniques can be applied to study the formation of this compound.

| Spectroscopic Technique | Key Observables | Mechanistic Insights |

| In Situ ATR-FTIR | Disappearance of hexanal C=O stretch (~1730 cm⁻¹). Appearance of acetal C-O stretches (1150-1050 cm⁻¹). Detection of transient hemiacetal species. | Real-time monitoring of reactant consumption and product formation. Direct observation of the reaction intermediate. Understanding of catalyst surface interactions. |

| In Situ ¹H NMR | Disappearance of hexanal aldehydic proton (~9.7 ppm). Appearance of acetal proton (4.5-5.5 ppm). Shifts in alcohol proton signals. | Determination of reaction kinetics and equilibrium position. Quantification of reactant, intermediate, and product concentrations over time. Elucidation of the stepwise reaction pathway. |

Characterization of Catalytic Materials (e.g., XRD, FT-IR, BET, SEM)

The efficiency of this compound synthesis is highly dependent on the properties of the catalyst employed. Solid acid catalysts, such as niobium phosphate (B84403) and sulfonic acid resins like Amberlyst-35, are often utilized due to their ease of separation and reusability. researchgate.net A thorough characterization of these materials is essential to correlate their physical and chemical properties with their catalytic performance.

X-ray Diffraction (XRD): XRD is a fundamental technique for determining the crystalline structure of a material. In the case of niobium phosphate used for the acetalization of hexanal, XRD analysis has shown that the material is amorphous. researchgate.netutp.edu.my An amorphous structure can be advantageous as it may expose a higher concentration of accessible acid sites compared to a well-defined crystalline lattice. The absence of sharp peaks in the XRD pattern is characteristic of such amorphous materials.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy provides information about the functional groups present on the catalyst surface. For a niobium phosphate catalyst, the IR spectrum shows a strong band around 1010 cm⁻¹, which is attributed to the asymmetric stretching vibration of the phosphate ion. researchgate.net Another significant band is observed at approximately 620 cm⁻¹, corresponding to Nb-O stretching modes. researchgate.net The presence of Brønsted and Lewis acid sites, which are crucial for catalyzing the acetalization reaction, can also be identified using FT-IR, often through the adsorption of probe molecules like pyridine.

Brunauer-Emmett-Teller (BET) Surface Area Analysis: The BET method is used to determine the specific surface area of a material, a critical factor in heterogeneous catalysis. A higher surface area generally provides more active sites for the reaction to occur. For catalysts used in hexanal acetalization, the BET surface area has been measured to be around 138 m²/g for niobium phosphate and approximately 30 m²/g for Amberlyst-35. researchgate.netutp.edu.my The larger surface area of niobium phosphate may contribute to its higher catalytic activity in some cases.

Scanning Electron Microscopy (SEM): SEM is employed to visualize the surface morphology and particle shape of the catalyst. SEM images of niobium phosphate reveal an irregular morphology with varied particle sizes. mdpi.com This irregular structure can contribute to the high surface area of the material. The surface texture observed in SEM images can influence the accessibility of the reactants to the active catalytic sites.

The table below summarizes the characterization data for niobium phosphate, a catalyst used in the synthesis of acetals from hexanal.

| Characterization Technique | Observation | Significance for Catalysis |

| XRD | Amorphous structure (no sharp peaks) researchgate.netutp.edu.my | High concentration of accessible acid sites. |

| FT-IR | Bands at ~1010 cm⁻¹ (phosphate) and ~620 cm⁻¹ (Nb-O) researchgate.net | Confirms the chemical nature of the catalyst. Allows for the identification of active acid sites. |

| BET | Specific surface area of ~138 m²/g researchgate.netutp.edu.my | Provides a large number of active sites for the reaction. |

| SEM | Irregular surface morphology mdpi.com | Contributes to the high surface area and accessibility of catalytic sites. |

Chemical Transformations and Derivative Synthesis of Hexanal Dihexyl Acetal

Hydrolytic Reactivity and Stability Under Controlled Conditions

Acetal (B89532) functionalities are known for their stability in neutral to strongly basic environments, which makes them effective protecting groups for aldehydes and ketones. libretexts.orglibretexts.orgchemistryscore.com However, they are susceptible to cleavage under acidic conditions. libretexts.orgchemistryscore.com The stability of hexanal (B45976) dihexyl acetal is therefore highly dependent on the pH of its environment. Under controlled acidic conditions, it undergoes hydrolysis to regenerate the parent aldehyde and alcohol. nih.govorganicchemistrytutor.com The reaction is reversible, and the forward reaction (hydrolysis) is favored by the presence of excess water. libretexts.orgchemistrysteps.com

The generally accepted pathway involves the following key steps:

Protonation: The reaction is initiated by the protonation of one of the ether oxygen atoms by an acid catalyst (H₃O⁺), converting one of the hexyloxy groups into a good leaving group (hexanol). chemistrysteps.comorgoreview.compearson.com

Formation of a Resonance-Stabilized Cation: The protonated hexyloxy group departs as a molecule of hexanol. youtube.com This departure is assisted by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxonium ion intermediate. chemistryscore.comnih.govorgoreview.com This step is often the rate-determining step of the reaction. nih.gov

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. chemistryscore.comorgoreview.com This results in the formation of a protonated hemiacetal.

Deprotonation: A water molecule or another base removes a proton from the newly added oxygen atom, yielding a neutral hemiacetal intermediate. chemistrysteps.comorgoreview.com

Second Protonation and Cleavage: The remaining alkoxy (hexyloxy) group of the hemiacetal is then protonated by the acid catalyst. chemistrysteps.comorgoreview.com This converts the second hexyloxy group into a good leaving group (hexanol), which is subsequently eliminated, forming a protonated hexanal.

Final Deprotonation: Finally, a water molecule deprotonates the protonated carbonyl group to yield the final products: hexanal and a second molecule of hexanol. chemistrysteps.com

The entire process is an equilibrium, and can be driven towards the acetal (protection) by removing water, or towards the aldehyde and alcohol (deprotection) by adding excess water. organicchemistrytutor.com

Table 1: Key Steps in Acid-Mediated Hydrolysis of Hexanal Dihexyl Acetal

| Step | Description | Reactants | Intermediates/Products |

| 1 | Protonation of Acetal Oxygen | This compound, H₃O⁺ | Protonated Acetal |

| 2 | Loss of Leaving Group | Protonated Acetal | Oxonium Ion, Hexanol |

| 3 | Nucleophilic Attack | Oxonium Ion, H₂O | Protonated Hemiacetal |

| 4 | Deprotonation | Protonated Hemiacetal, H₂O | Hemiacetal, H₃O⁺ |

| 5 | Second Protonation & Cleavage | Hemiacetal, H₃O⁺ | Protonated Hexanal, Hexanol |

| 6 | Final Deprotonation | Protonated Hexanal, H₂O | Hexanal, H₃O⁺ |

Conversion of this compound to Unsaturated Ethers

This compound can be converted into unsaturated ethers, specifically vinyl ethers, through elimination reactions. This transformation involves the removal of one molecule of hexanol from the acetal structure.

The elimination of an alcohol from an acetal is known as a dealcoholysis reaction. google.de This process typically requires heat and a catalyst to proceed efficiently. For this compound, this reaction would yield 1-(hexyloxy)hex-1-ene, a type of vinyl ether, and hexanol. The reaction is a key method for the synthesis of vinyl ethers from acetals. google.com The stability of the resulting vinyl ether and the reaction conditions, such as temperature and the efficiency of removing the alcohol byproduct, are crucial for achieving high yields.

Table 2: Dealcoholysis of this compound

| Reactant | Product 1 (Unsaturated Ether) | Product 2 (Alcohol) | Typical Condition |

| This compound | 1-(Hexyloxy)hex-1-ene | Hexanol | Heat, Acid or Acid-Amine Catalyst |

Reductive Transformations Involving the Acetal Functionality

The acetal group in this compound can undergo reductive cleavage to form an ether. This transformation is a valuable synthetic tool as it converts a protected aldehyde into a stable ether functionality.

Hydrosilylation offers a powerful method for the reduction of acetals. wikipedia.org This reaction involves treating the acetal with a hydrosilane (a silicon compound containing an Si-H bond), such as triethylsilane or phenylsilane (B129415), in the presence of a catalyst. wikipedia.orgrsc.org Lewis acids or certain transition metal complexes are commonly employed as catalysts. wikipedia.orgrsc.org

The mechanism often involves the activation of the acetal by the Lewis acid or metal catalyst, making it susceptible to hydride transfer from the hydrosilane. wikipedia.orgcdnsciencepub.com For example, using borane (B79455) (BH₃) or a combination of lithium aluminum hydride and aluminum chloride has been shown to reduce acetals to ethers, proceeding through an oxocarbenium ion intermediate that is then reduced by a hydride. cdnsciencepub.com Similarly, rhodium complexes have been shown to catalyze the reduction of acetals to ethers using hydrosilanes, with phenylsilane being a particularly effective reductant. rsc.org

Table 3: Reductive Hydrosilylation of this compound

| Reactant | Reagents | Catalyst Example | Product |

| This compound | Hydrosilane (e.g., PhSiH₃) | Rhodium Complex (e.g., RhCl(PPh₃)₃) | Dihexyl ether |

Derivatization Strategies Utilizing this compound as a Synthon

While primarily recognized for its role as a protecting group, this compound can also function as a synthon, or a synthetic building block, for the preparation of other classes of compounds. A key derivatization strategy involves the acid-catalyzed cleavage of the acetal to generate unsaturated ethers.

This transformation proceeds through the elimination of one of the hexanol moieties. The reaction is typically carried out in the liquid phase at elevated temperatures in the presence of an acid catalyst. google.com The choice of acid and reaction conditions can influence the yield and selectivity of the resulting vinyl ether. This process is a valuable method for converting an aldehyde, via its acetal derivative, into a different functional group.

A patented process describes a similar transformation for various dialkyl acetals, which involves heating the acetal in the presence of a catalyst system composed of an acid and an amine. google.com The unsaturated ether product is continuously removed from the reaction mixture by distillation to drive the equilibrium toward product formation. google.com While the patent provides a general methodology, specific application to this compound would follow these principles.

Table 1: General Conditions for Acetal Cleavage to Unsaturated Ethers

| Parameter | Condition | Rationale / Reference |

|---|---|---|

| Reactant | Aldehyde Diacetal (e.g., this compound) | The starting material for the elimination reaction. google.com |

| Catalyst | Acid (e.g., p-toluenesulfonic acid) and Amine (e.g., quinoline) | The acid protonates the acetal oxygen, initiating the elimination, while the amine can act as a co-catalyst or acid scavenger. google.com |

| Temperature | Elevated, typically not exceeding 220-240°C | Provides the necessary energy for the elimination reaction and allows for the distillation of the product. google.com |

| Pressure | Normal or slightly elevated pressure | Reaction conditions can be adapted based on the boiling points of the reactants and products. google.com |

This table is a generalized representation based on established processes for similar acetals.

Role of this compound as a Carbonyl Protecting Group in Multi-Step Syntheses

The most prominent role of acetals in organic synthesis is the protection of carbonyl groups in aldehydes and ketones from undesired reactions under specific conditions. ymerdigital.comscielo.br this compound is the protected form of hexanal. This protection strategy is crucial in multi-step syntheses where subsequent reactions are to be performed on other parts of a molecule containing a carbonyl group that would otherwise interfere.

Acetal formation, or protection, is an acid-catalyzed reaction between an aldehyde (hexanal) and an alcohol (hexanol). scielo.br The resulting acetal is stable in neutral and basic environments, making it an excellent choice for protecting the aldehyde functionality during reactions involving organometallic reagents, hydrides, or basic hydrolysis of esters. ymerdigital.comjst.go.jp

The deprotection, or removal of the acetal to regenerate the parent aldehyde, is typically achieved through acid-catalyzed hydrolysis in the presence of water. scielo.brorgsyn.org The mildness of both the protection and deprotection steps allows for its use with complex molecules containing sensitive functional groups. jst.go.jp

Studies on the acetalization of hexanal with other alcohols, such as 2-ethyl-hexanol, demonstrate the efficiency of this reaction using various solid acid catalysts. These catalysts offer advantages such as ease of separation and reusability. scielo.brresearchgate.net The findings from these studies are directly applicable to the synthesis of this compound.

Table 2: Catalytic Systems for the Acetalization of Hexanal

| Catalyst | Reactant Ratio (Hexanal:Alcohol) | Temperature (°C) | Time (h) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| Niobium Phosphate (B84403) | 1:8 | 60 | 1 | >95 | researchgate.net |

| Amberlyst 35 | 1:8 | 60 | 1 | >95 | researchgate.net |

Data is based on the acetalization of hexanal with 2-ethyl-hexanol, illustrating common conditions for this type of transformation. scielo.brresearchgate.net

The deprotection of acetals can also be achieved under various conditions. Recent research has explored methods using reagents like trialkylsilyl chlorides, which can offer mild conditions suitable for substrates with acid-labile functional groups. jst.go.jp

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| Amberlyst 35 |

| Ethyl orthoformate |

| Hexanal |

| This compound |

| n-Amyl bromide |

| Niobium phosphate |

| p-Toluenesulfonic acid |

| Quinoline |

| Trialkylsilyl chloride |

Computational and Theoretical Studies on Hexanal Dihexyl Acetal Systems

Quantum Chemical Investigations of Reaction Pathways

Quantum chemical methods are fundamental to understanding the step-by-step mechanism of chemical transformations. For the synthesis of hexanal (B45976) dihexyl acetal (B89532) from hexanal and hexanol, these calculations can map out the entire reaction pathway, identifying all intermediates and transition states.

The acid-catalyzed formation of hexanal dihexyl acetal proceeds through a multi-step mechanism. Transition state analysis via quantum chemical calculations is crucial for identifying the geometry and energy of the highest-energy point along the reaction coordinate for each step. The generally accepted mechanism for acetal formation involves two main stages: the formation of a hemiacetal, followed by its conversion to the acetal. scispace.com

The key steps computationally analyzed are:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of hexanal by an acid catalyst, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Hexanol (Hemiacetal Formation): The first molecule of hexanol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to a tetrahedral intermediate, the hemiacetal, after deprotonation. Computational studies can model the transition state for this addition, characterizing the bond-forming distance between the alcohol oxygen and the carbonyl carbon.

Protonation of the Hemiacetal's Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated, preparing it to leave as a water molecule, which is a good leaving group.

Formation of the Oxocarbenium Ion: The departure of water results in the formation of a resonance-stabilized oxocarbenium ion. This step is often the rate-determining step in acetal hydrolysis and, by the principle of microscopic reversibility, a critical point in the formation pathway. nih.govresearchgate.net Transition state calculations for this step reveal a structure with a significantly elongated C-O bond.

Nucleophilic Attack by a Second Hexanol Molecule: The second molecule of hexanol attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation to Yield the Acetal: The final step is the deprotonation of the resulting intermediate to yield the stable this compound and regenerate the acid catalyst.

Theoretical calculations indicate that the transition states in acetalization involve asynchronous bond formation and breaking, and their precise geometries can be influenced by steric and electronic factors of the aldehyde and alcohol. pku.edu.cn

Computational studies on the acetalization of similar aldehydes, such as 2-chlorobenzaldehyde (B119727) and benzaldehyde (B42025), show that the hemiacetal intermediate is significantly less stable than the reactants and the final acetal product, possessing high formation energy. scispace.comaip.org The transition states represent the energy maxima between each stable species. An illustrative energy profile for the acid-catalyzed formation of this compound from hexanal and hexanol is presented below, with energy values based on analogous systems reported in the literature.

| Reaction Coordinate Step | Species | Illustrative Relative Energy (kJ/mol) |

|---|---|---|

| 1 | Hexanal + 2 Hexanol + H⁺ | 0 |

| 2 | TS1 (Hemiacetal formation) | +85 |

| 3 | Hemiacetal Intermediate + Hexanol + H⁺ | +50 |

| 4 | TS2 (Water elimination) | +120 |

| 5 | Oxocarbenium Ion + Water + Hexanol | +75 |

| 6 | TS3 (Acetal formation) | +95 |

| 7 | This compound + Water + H⁺ | -15 |

This table is illustrative, with energy values adapted from ab initio calculations on similar benzaldehyde acetalization systems to depict a plausible reaction profile for this compound. scispace.comaip.orgeudl.eu

Molecular Dynamics Simulations for Solvent and Temperature Effects

While quantum chemical calculations are excellent for understanding the intrinsic properties of a reaction, molecular dynamics (MD) simulations are employed to study the system's behavior in a more realistic environment, considering the effects of solvent and temperature over time. researchgate.net MD simulations model the explicit interactions of the reacting molecules with a large number of solvent molecules, providing insights into solvation effects. core.ac.uk

For the formation of this compound, MD simulations can reveal:

Solvent Shell Structure: How solvent molecules arrange around the reactants and, more importantly, around charged intermediates like the protonated carbonyl and the oxocarbenium ion. Polar solvents would be expected to stabilize these charged species, potentially lowering the activation energies of related steps.

Temperature Effects: How increased temperature affects the kinetic energy of the molecules, the frequency of reactive encounters, and the conformational flexibility of the long hexyl chains of both the alcohol and the acetal. Higher temperatures can help overcome activation barriers but may also favor the reverse hydrolysis reaction if water is not removed. core.ac.uk

Conformational Dynamics: The hexyl chains of the reactants and product can adopt numerous conformations. MD simulations can explore the preferred conformational states and how they might influence the accessibility of the reactive sites.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a highly versatile and widely used quantum chemical method that offers a good balance between accuracy and computational cost. scispace.comresearchgate.net It is extensively used to study the electronic properties of molecules, which are key to understanding their reactivity.

For the this compound system, DFT calculations can predict:

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For hexanal, the LUMO is primarily located on the carbonyl group, indicating that this is the site for nucleophilic attack. The energy of the LUMO can be correlated with the aldehyde's electrophilicity; a lower LUMO energy generally implies higher reactivity. derpharmachemica.com

Electrostatic Potential (ESP): An ESP map visualizes the charge distribution across a molecule. For hexanal, such a map would show a region of positive potential (electron deficiency) around the carbonyl carbon and a region of negative potential (electron richness) around the carbonyl oxygen, guiding the approach of the acid catalyst (to the oxygen) and the nucleophile (to the carbon). researchgate.net

Partial Atomic Charges: DFT can quantify the partial charge on each atom, providing a numerical basis for the polarity of bonds and the reactivity of different sites.

| Molecule/Intermediate | Calculated Property | Illustrative Value | Significance |

|---|---|---|---|

| Hexanal | LUMO Energy | -0.5 eV | Indicates susceptibility to nucleophilic attack at the carbonyl carbon. derpharmachemica.com |

| Hexanal | ESP at Carbonyl Carbon | +0.05 a.u. | Confirms the electrophilic nature of the reaction center. |

| Protonated Hexanal | LUMO Energy | -5.0 eV | Shows significantly increased electrophilicity upon protonation. |

| Oxocarbenium Ion | Charge on Acetal Carbon | +0.45 e | Highlights the high electrophilicity of this key intermediate. |

This table presents illustrative DFT-calculated electronic properties for key species in the formation of this compound, based on general principles and data from related computational studies.

Computational Modeling of Catalyst-Substrate Interactions

The efficiency and selectivity of acetalization are often dependent on the catalyst used. Computational modeling can provide a detailed picture of how the catalyst interacts with the substrate molecules (hexanal and hexanol) at an atomic level. This is particularly valuable for understanding catalysis by complex heterogeneous systems like zeolites or functionalized resins. chemrxiv.org

Solid acid catalysts can possess both Brønsted acid sites (proton donors) and Lewis acid sites (electron-pair acceptors). Computational modeling is instrumental in determining which type of site is more active for a given reaction and what the detailed mechanism is for each.

Brønsted Acid Catalysis: In this model, a proton from the catalyst surface (e.g., a hydroxyl group on a zeolite) is transferred to the carbonyl oxygen of hexanal. DFT calculations can model this proton transfer step and the subsequent nucleophilic attack by hexanol. The model would show the formation and breaking of bonds and calculate the associated energy barriers.

Lewis Acid Catalysis: Here, a Lewis acid site (e.g., an exposed metal cation like Al³⁺ in a zeolite framework) coordinates directly with the lone pair of electrons on the carbonyl oxygen. This coordination polarizes the C=O bond, making the carbon more electrophilic. Computational models can determine the geometry and strength of this coordination and calculate the energy profile for the subsequent reaction steps.

Adsorption and Desorption Phenomena at Catalyst Surfaces

The formation of acetals, such as this compound, from aldehydes and alcohols on solid acid catalysts is a well-established process. scielo.brresearchgate.net The catalytic cycle fundamentally involves the adsorption of the reactants onto active sites on the catalyst surface, their surface reaction, and finally, the desorption of the product. The mechanism typically begins with the adsorption and protonation of the aldehyde, in this case, hexanal, on a Brønsted acid site of the catalyst. This is followed by a nucleophilic attack from an alcohol molecule (hexanol), leading to the formation of a hemiacetal intermediate. Subsequent protonation, loss of a water molecule, and another nucleophilic attack by a second alcohol molecule result in the formation of the acetal, which then desorbs from the surface. scielo.br

Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the energetics and mechanisms of these surface phenomena. qub.ac.uk These theoretical approaches allow for the calculation of adsorption energies, the identification of preferred adsorption geometries, and the determination of energy barriers for surface reactions and desorption. nih.gov For aldehydes, two primary modes of adsorption on metal surfaces have been identified: a η¹(O) configuration, where the aldehyde binds through the oxygen lone pair, and a η²(C,O) configuration, involving interaction of both the carbonyl carbon and oxygen with the surface. princeton.edu The latter configuration, η²(C,O), generally leads to stronger bonding and can facilitate decomposition pathways, whereas the weaker η¹(O) bonding is more likely to result in molecular desorption. princeton.edu

The nature of the catalyst surface—be it a transition metal, a metal oxide, or a solid acid like niobium phosphate (B84403)—plays a decisive role in the adsorption and desorption behavior. scielo.brscielo.org.zaliverpool.ac.uk For instance, on platinum-tin (Pt-Sn) alloy surfaces, acetaldehyde (B116499) was found to adsorb more weakly and exclusively in the η¹(O) configuration, leading to reversible adsorption-desorption behavior without decomposition. princeton.edu In contrast, on a pure Pt(111) surface, a portion of the adsorbed acetaldehyde decomposes. princeton.edu This highlights the sensitivity of adsorption phenomena to the catalyst composition.

Temperature-programmed desorption (TPD) is a powerful experimental technique used to study the desorption kinetics of adsorbates and to corroborate theoretical findings. acs.org TPD studies on aldehydes adsorbed on palladium surfaces have shown the desorption of the parent aldehyde alongside decomposition products like CO, H₂, and various hydrocarbons, indicating a competition between desorption and surface reaction pathways. acs.org